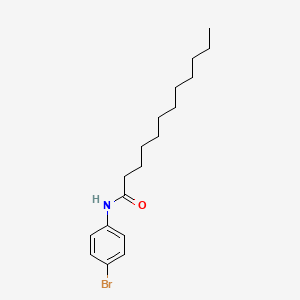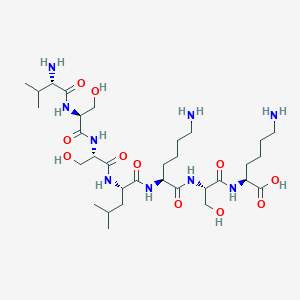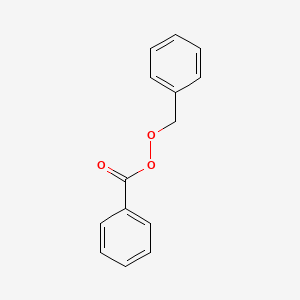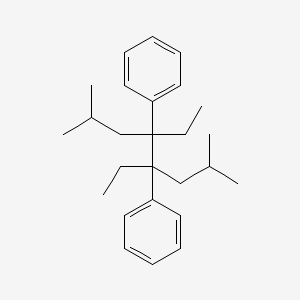
1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a central octane chain substituted with ethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Octane Chain: The octane chain can be synthesized through a series of alkylation reactions. Starting with a suitable octane precursor, ethyl and methyl groups are introduced using reagents such as ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Coupling with Benzene Rings: The synthesized octane chain is then coupled with benzene rings through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the attachment of the benzene rings to the octane chain.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
化学反応の分析
Types of Reactions
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diphenylmethane
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diethylbenzene
Uniqueness
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is unique due to its specific substitution pattern on the octane chain and the presence of two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
824401-15-2 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC名 |
(4,5-diethyl-2,7-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C26H38/c1-7-25(19-21(3)4,23-15-11-9-12-16-23)26(8-2,20-22(5)6)24-17-13-10-14-18-24/h9-18,21-22H,7-8,19-20H2,1-6H3 |
InChIキー |
GILLFUTZHTYPKD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)(C1=CC=CC=C1)C(CC)(CC(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


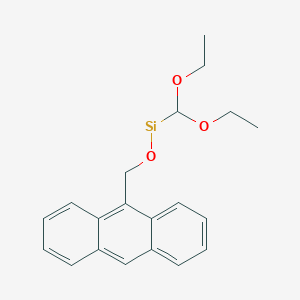
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
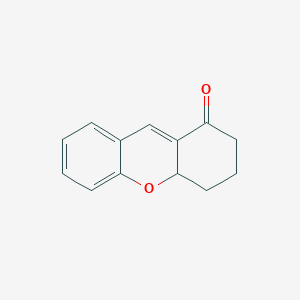


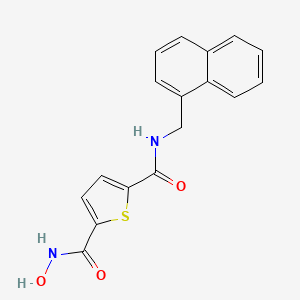
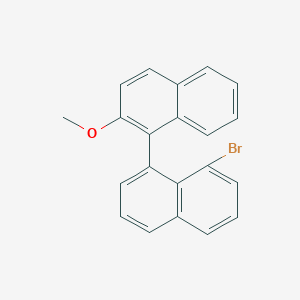
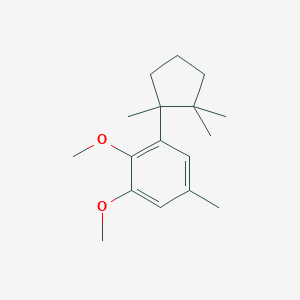
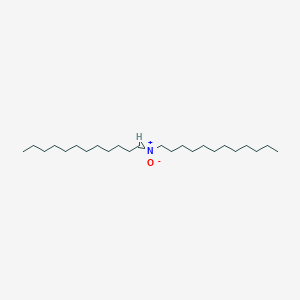
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
